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molecular formula C11H16FNO2 B8449892 3-(2-Amino-5-fluoro-phenoxy)-2-methyl-butan-2-ol

3-(2-Amino-5-fluoro-phenoxy)-2-methyl-butan-2-ol

Cat. No. B8449892
M. Wt: 213.25 g/mol
InChI Key: AYZNMWXZEMGSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139577B2

Procedure details

Is prepared in a similar manner as intermediate III.1 from 2,4-difluoro-1-nitro-benzene and 2-methylbutane-2,3-diol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[CH3:12][C:13]([OH:18])([CH:15]([OH:17])[CH3:16])[CH3:14]>>[NH2:9][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[O:17][CH:15]([CH3:16])[C:13]([CH3:14])([OH:18])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(OC(C(C)(O)C)C)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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